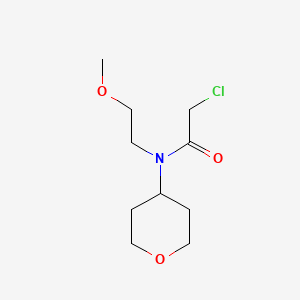

2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Vue d'ensemble

Description

2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide (CMEPA) is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. CMEPA has a molecular weight of 227.71 g/mol and a melting point of 82-84°C. It has been used as a starting material in the synthesis of several compounds and has been employed in a range of laboratory experiments.

Applications De Recherche Scientifique

Herbicide Efficacy

Chloroacetamide derivatives, including those structurally related to 2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, have been extensively studied for their herbicidal properties. For instance, Okamoto et al. (1991) explored N-(1-Arylethenyl)-2-chloroacetamides and found specific derivatives to be highly active against upland weeds (Okamoto et al., 1991). Similarly, Banks and Robinson (1986) investigated acetochlor and metolachlor, both chloroacetamide herbicides, for their absorption, mobility, and efficacy, influenced by various soil properties (Banks & Robinson, 1986).

Crystal Structure and Molecular Interactions

Research on structurally similar acetamides has also focused on their crystal structures and molecular interactions. López et al. (2010) investigated hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing intricate molecular linkages (López et al., 2010). Similarly, Narayana et al. (2016) examined the crystal structures of C,N-disubstituted acetamides, highlighting the role of hydrogen bonding in forming complex molecular sheets (Narayana et al., 2016).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives, demonstrating significant antioxidant activity (Chkirate et al., 2019).

Synthesis and Biological Evaluation

In the realm of medicinal chemistry, Nayak et al. (2014) synthesized and evaluated the biological activities of a compound structurally related to 2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, particularly focusing on its antioxidant, analgesic, and anti-inflammatory properties (Nayak et al., 2014).

Other Research Applications

The versatility of chloroacetamide compounds is also reflected in other studies, such as the work by Coleman et al. (2000), which delved into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes (Coleman et al., 2000).

Propriétés

IUPAC Name |

2-chloro-N-(2-methoxyethyl)-N-(oxan-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO3/c1-14-7-4-12(10(13)8-11)9-2-5-15-6-3-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTFXGROGLFEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1CCOCC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

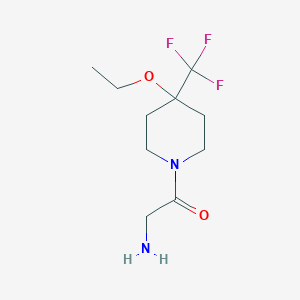

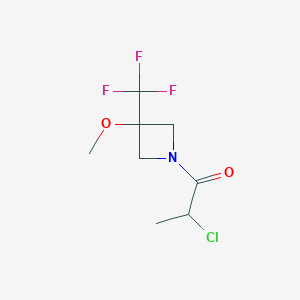

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

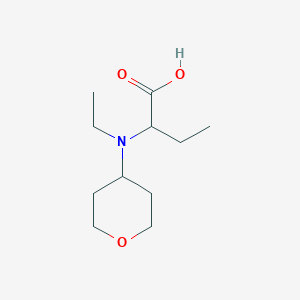

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1477463.png)

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477468.png)